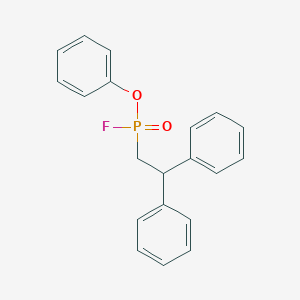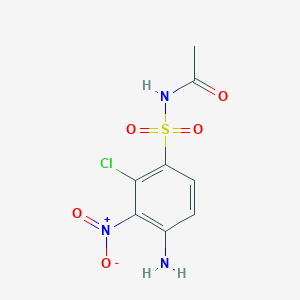
N-(4-Amino-2-chloro-3-nitrobenzene-1-sulfonyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Amino-2-chloro-3-nitrobenzene-1-sulfonyl)acetamide is an organic compound that features a complex aromatic structure It contains functional groups such as amino, chloro, nitro, and sulfonyl, which contribute to its unique chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-2-chloro-3-nitrobenzene-1-sulfonyl)acetamide typically involves multiple steps, including nitration, sulfonation, and acylation reactions. One common synthetic route starts with the nitration of chlorobenzene to form 4-nitrochlorobenzene. This intermediate undergoes sulfonation to yield 4-nitro-2-chlorobenzenesulfonic acid, which is then reacted with ammonia to introduce the amino group, forming 4-amino-2-chloro-3-nitrobenzenesulfonic acid. Finally, acylation with acetic anhydride produces this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(4-Amino-2-chloro-3-nitrobenzene-1-sulfonyl)acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as tin(II) chloride (SnCl₂) or iron (Fe) in acidic conditions are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
N-(4-Amino-2-chloro-3-nitrobenzene-1-sulfonyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-Amino-2-chloro-3-nitrobenzene-1-sulfonyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
4-Nitroacetanilide: Similar structure but lacks the sulfonyl and chloro groups.
4-Chloronitrobenzene: Contains the nitro and chloro groups but lacks the amino and sulfonyl groups.
4-Aminobenzenesulfonamide: Contains the amino and sulfonyl groups but lacks the nitro and chloro groups.
Uniqueness
N-(4-Amino-2-chloro-3-nitrobenzene-1-sulfonyl)acetamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
88345-07-7 |
|---|---|
Molecular Formula |
C8H8ClN3O5S |
Molecular Weight |
293.69 g/mol |
IUPAC Name |
N-(4-amino-2-chloro-3-nitrophenyl)sulfonylacetamide |
InChI |
InChI=1S/C8H8ClN3O5S/c1-4(13)11-18(16,17)6-3-2-5(10)8(7(6)9)12(14)15/h2-3H,10H2,1H3,(H,11,13) |
InChI Key |
VSKAEWGGVGHKRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=C(C(=C(C=C1)N)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{4-[(Propane-2-sulfonyl)methyl]phenyl}propan-2-one](/img/structure/B14390220.png)
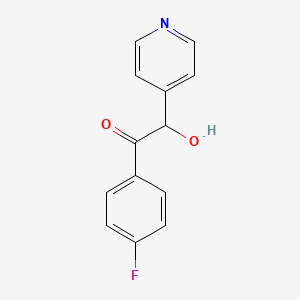
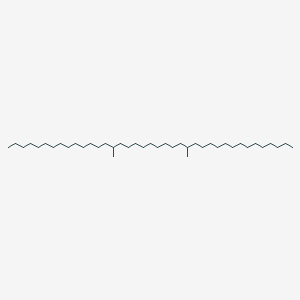
![Benzoic acid;[diethyl(methyl)silyl]methanol](/img/structure/B14390252.png)
dimethylsilane](/img/structure/B14390258.png)
![4-Chloro-2-hexyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B14390263.png)
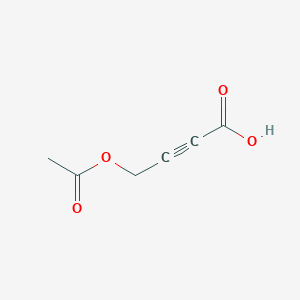
![Acetic acid;[2-(1-chloroethenyl)-5-methoxyphenyl]methanol](/img/structure/B14390271.png)
![2-{[Methyl(4-methylphenyl)amino]methyl}cyclohexan-1-one](/img/structure/B14390274.png)
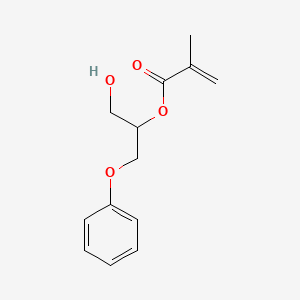
![Decahydro-6,10-methanopyrido[1,2-a]azepine](/img/structure/B14390291.png)
![3-[4-(2,2-Diethoxyethoxy)phenyl]-1-(pyridin-4-YL)prop-2-EN-1-one](/img/structure/B14390293.png)
![4-(2-Propylpentanoyl)-1-[2-(thiophen-2-yl)ethyl]piperazine-2,6-dione](/img/structure/B14390294.png)
